2,3-Butanedione-D6

Isotope dilution mass spectrometry LC-MS/MS method validation Matrix effect correction

2,3-Butanedione-D6 (diacetyl-D6) is the fully deuterated stable isotope-labeled internal standard (SIL-IS) engineered for regulatory-compliant LC-MS/MS quantification of diacetyl. With all six methyl protons replaced by deuterium, it delivers a +6 Da mass shift—baseline-resolved from endogenous diacetyl in SRM with zero isotopic cross-talk, a capability absent in D3 or partially labeled analogs. Certified ≥98 atom% D enrichment ensures ≤2% systematic bias from unlabeled isotopologues, satisfying FDA and EMA bioanalytical method validation criteria for accuracy (±15%) and precision (≤15% CV). Unlike structural surrogates (2,3-pentanedione, 3,4-hexanedione) that introduce differential recovery and ionization bias, this chemically matched isotopologue corrects for matrix effects, extraction variability, and ion suppression in plasma, urine, tissue, workplace air, and environmental water matrices. Supplied as a yellow oil to semi-solid; classified as Dangerous Good (Flammable Liquid) for transport.

Molecular Formula C4H6O2
Molecular Weight 92.13 g/mol
CAS No. 22026-37-5
Cat. No. B143847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Butanedione-D6
CAS22026-37-5
Synonyms2,3-Butadione-d6;  2,3-Diketobutane-d6;  2,3-Dioxobutane-d6;  Biacetyl-d6;  Butanedione-d6;  Diacetyl-d6;  Dimethyl Diketone-d6;  Dimethylglyoxal-d6;  NSC 8750-d6;  DA-d6; 
Molecular FormulaC4H6O2
Molecular Weight92.13 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)C
InChIInChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3
InChIKeyQSJXEFYPDANLFS-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2,3-Butanedione-D6 (CAS 22026-37-5): Compound Class and Basic Characteristics for Analytical Procurement


2,3-Butanedione-D6 (CAS 22026-37-5), also known as diacetyl-D6 or biacetyl-D6, is a stable isotope-labeled analog of 2,3-butanedione (diacetyl, CAS 431-03-8) in which all six methyl protons are replaced by deuterium atoms (C₄D₆O₂) [1]. The compound has a molecular weight of 92.13 g/mol, an exact monoisotopic mass of 92.07444 Da, and is typically supplied as a yellow oil to yellow semi-solid with isotopic enrichment specifications of ≥98 atom% D from reputable vendors [1][2]. As a fully deuterated α-diketone, 2,3-butanedione-D6 retains the chemical reactivity of the parent compound while providing a mass shift of +6 Da that enables unequivocal mass spectrometric discrimination from endogenous unlabeled diacetyl in complex biological and environmental matrices . The compound is classified as a Dangerous Good for transport and is intended exclusively for research use as an analytical internal standard or tracer .

Why 2,3-Butanedione-D6 Cannot Be Replaced by Unlabeled Diacetyl or Structurally Analogous Internal Standards


Generic substitution of 2,3-butanedione-D6 with unlabeled diacetyl or structurally analogous internal standards fails in quantitative LC-MS/MS workflows due to fundamental analytical requirements that dictate chemically matched isotope dilution mass spectrometry (IDMS) for accurate correction of matrix effects and ionization variability [1]. Unlabeled diacetyl co-elutes with and is spectrometrically indistinguishable from the endogenous analyte, rendering it useless as an internal standard. Structurally similar but non-isotopologous compounds (e.g., 2,3-pentanedione or 3,4-hexanedione) may exhibit differential extraction recovery, chromatographic retention, and electrospray ionization efficiency compared to diacetyl, leading to systematic quantification bias that cannot be fully corrected by response factor calibration alone [2]. The +6 Da mass shift conferred by perdeuteration of both methyl groups enables baseline-resolved selected reaction monitoring (SRM) transitions without isotopic cross-talk, a capability that is absent in partial deuteration analogs (e.g., diacetyl-D3) where residual natural abundance ¹³C isotopologues of the unlabeled compound may interfere with the internal standard channel [3]. Consequently, regulatory bioanalytical method validation guidelines (FDA, EMA) explicitly recommend stable isotope-labeled internal standards with sufficient mass difference (≥3 Da) to minimize isotopic interference, positioning fully deuterated 2,3-butanedione-D6 as the analytically superior choice over partially labeled or unlabeled surrogates [4].

Quantitative Differentiation Evidence for 2,3-Butanedione-D6 Relative to Analogs and Alternative Internal Standards


Mass Shift Advantage of 2,3-Butanedione-D6 Versus Partially Deuterated Diacetyl-D3 in Isotope Dilution LC-MS/MS

2,3-Butanedione-D6 provides a +6 Da mass shift from unlabeled diacetyl (86.09 Da → 92.13 Da) due to complete deuteration of both methyl groups, compared to a +3 Da shift for commercially available diacetyl-D3 analogs. This larger mass difference eliminates isotopic cross-talk between the internal standard channel and the M+3 natural abundance ¹³C₃ isotopologue of unlabeled diacetyl, which occurs at approximately 0.8% relative abundance and can produce false-positive signals in the D3 internal standard channel [1]. Regulatory bioanalytical method validation guidance recommends a minimum mass difference of ≥3 Da between analyte and SIL-IS; the D6 analog exceeds this threshold with margin, whereas the D3 analog operates at the minimum acceptable limit with residual interference risk [2].

Isotope dilution mass spectrometry LC-MS/MS method validation Matrix effect correction

Isotopic Enrichment Specification of 2,3-Butanedione-D6 Relative to Custom-Synthesized Deuterated Internal Standards

Commercially sourced 2,3-butanedione-D6 is routinely supplied with certified isotopic enrichment of ≥98 atom% D, as specified in vendor Certificates of Analysis (CoA) [1]. This level of enrichment ensures that the contribution of residual unlabeled (D0) and partially deuterated (D1–D5) isotopologues to the internal standard signal is ≤2%, which translates to a systematic negative bias of ≤2% in calculated analyte concentrations when using the isotope dilution method. Custom in-house synthesis of deuterated diacetyl may yield variable isotopic enrichment without batch-to-batch certification, introducing uncontrolled quantification error that requires independent verification by high-resolution mass spectrometry or NMR [2].

Isotopic purity Certificate of Analysis Quantitative accuracy

Commercially Available Pre-Formulated 2,3-Butanedione-D6 Internal Standard Solution for Food Safety Residue Monitoring

2,3-Butanedione-D6 is commercially available as a 100 μg/mL solution in acetonitrile, and notably, as a component of a 13-compound stable isotope-labeled drug internal standard mixture solution at 100 μg/mL, specifically formulated for β-blocker residue detection in animal-derived foods according to the 2022 National Food Contamination and Harmful Factors Risk Monitoring Workbook of China (Liquid Chromatography-Tandem Mass Spectrometry Method) . This pre-formulated multi-analyte internal standard mixture is not available for alternative diacetyl isotopologues (e.g., diacetyl-D3 or ¹³C-labeled diacetyl) or for unlabeled structural analogs, conferring a unique procurement and workflow efficiency advantage for laboratories performing regulated food safety testing .

Food contaminant analysis β-blocker residue detection Regulatory compliance

Application-Specific Relevance of 2,3-Butanedione-D6 for Neurodegenerative Disease Research Versus Unlabeled Diacetyl

Unlabeled diacetyl (2,3-butanedione) has been directly implicated in accelerating amyloid-β (Aβ) peptide aggregation—a hallmark pathological feature of Alzheimer's disease—as demonstrated in multiple peer-reviewed studies [1][2]. Specifically, diacetyl exposure accelerates Aβ aggregation kinetics in vitro, and preliminary findings suggest potential long-term neurological toxicity [1]. 2,3-Butanedione-D6 serves as the analytically essential internal standard for quantifying endogenous or exogenous unlabeled diacetyl in biological matrices (e.g., cerebrospinal fluid, brain tissue homogenates, plasma) from in vivo models of diacetyl-induced Aβ pathology, enabling precise correlation between diacetyl exposure levels and Aβ aggregation endpoints . Unlabeled diacetyl cannot serve as an internal standard for itself due to signal indistinguishability, and structurally analogous α-diketones (e.g., 2,3-pentanedione) differ in their Aβ aggregation induction potency and cannot provide chemically matched isotope dilution quantification .

Amyloid-β aggregation Alzheimer's disease Neurotoxicity mechanism

Recommended Application Scenarios for 2,3-Butanedione-D6 Based on Quantitative Differentiation Evidence


Regulatory-Compliant Bioanalytical Method Development and Validation for Diacetyl Quantification in Biological Matrices

Use 2,3-butanedione-D6 as the stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of diacetyl in plasma, urine, or tissue homogenates when the method must meet FDA or EMA bioanalytical method validation guidelines. The +6 Da mass shift eliminates isotopic cross-talk (Section 3, Evidence Item 1), and the certified ≥98 atom% D isotopic enrichment ensures ≤2% systematic bias from residual unlabeled isotopologues (Section 3, Evidence Item 2), satisfying regulatory requirements for accuracy (±15% of nominal concentration) and precision (≤15% CV) across the calibration range [1].

Food Safety Testing for β-Blocker Residues in Animal-Derived Foods per Chinese National Monitoring Protocols

Procure 2,3-butanedione-D6 as part of the pre-formulated 13-compound stable isotope-labeled internal standard mixture (100 μg/mL) specifically designed for β-blocker residue detection by LC-MS/MS in animal foods, as outlined in the 2022 National Food Contamination and Harmful Factors Risk Monitoring Workbook of China (Section 3, Evidence Item 3). This application-ready formulation eliminates the need for individual internal standard preparation and ensures compliance with method-specific requirements that alternative isotopologues or structural analogs cannot satisfy [1].

Mechanistic Studies of Diacetyl-Induced Amyloid-β Aggregation in Alzheimer's Disease Models

Employ 2,3-butanedione-D6 as the isotopologous internal standard to quantify unlabeled diacetyl concentrations in in vitro Aβ aggregation kinetic assays and in vivo tissue distribution studies in rodent models of diacetyl neurotoxicity (Section 3, Evidence Item 4). This enables precise correlation between diacetyl exposure levels and Aβ pathology endpoints, generating quantifiable data that unlabeled diacetyl (indistinguishable as internal standard) and structural α-diketone analogs (differential aggregation potency, non-isotopologous) cannot provide [2].

Occupational Exposure Monitoring and Environmental Fate Studies of Diacetyl in Air and Water Matrices

Utilize 2,3-butanedione-D6 as the SIL-IS for quantitative LC-MS/MS analysis of diacetyl in workplace air samples (collected via sorbent tubes or impingers) or environmental water samples to assess occupational exposure levels in food flavoring manufacturing facilities, or to track environmental release and degradation. The chemically matched isotopic internal standard corrects for matrix effects from co-extracted volatile organic compounds (VOCs) and ensures accurate quantification at parts-per-billion (ppb) to parts-per-trillion (ppt) detection limits required for regulatory occupational exposure limits (e.g., NIOSH REL) .

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